molecular formula C15H19N3OS B2881750 N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide CAS No. 852840-55-2

N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide

Cat. No.: B2881750
CAS No.: 852840-55-2
M. Wt: 289.4
InChI Key: UMRUUPHABGOWJG-UHFFFAOYSA-N
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Description

Historical Development of Aminothiazole Chemistry

The aminothiazole scaffold emerged as a critical pharmacophore in the early 20th century, with 2-aminothiazole first synthesized in 1887 via the reaction of thiourea with α-halogenated carbonyl compounds. Its utility expanded in the 1940s when it became a precursor to sulfathiazole , a landmark sulfonamide antibiotic that revolutionized bacterial infection treatment. Early pharmacological studies also revealed 2-aminothiazole’s ability to inhibit thyroid hormone synthesis, leading to its experimental use in managing hyperthyroidism.

The structural simplicity of the thiazole ring—a five-membered heterocycle with nitrogen and sulfur atoms—facilitated derivatization. By the 2000s, over 30 aminothiazole-based drugs had entered clinical use, including famotidine (histamine H2 receptor antagonist) and cefixime (third-generation cephalosporin). This trajectory underscores the scaffold’s versatility in addressing diverse biological targets.

N-{4-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide in Contemporary Research

The acetamide derivative This compound exemplifies modern efforts to enhance aminothiazole bioactivity through strategic functionalization. Its structure integrates:

  • A 2-amino-1,3-thiazol-4-yl core, enabling hydrogen bonding and π-π stacking interactions.
  • A phenylbutan-2-yl linker, conferring conformational flexibility.
  • An acetamide terminus, modulating solubility and metabolic stability.

Recent studies highlight its potential as a kinase inhibitor , with preliminary data suggesting nanomolar affinity for cyclin-dependent kinases (CDKs). Comparative analyses with simpler aminothiazoles reveal enhanced selectivity, attributed to the phenyl-acetamide side chain’s steric and electronic effects.

Significance in Thiazole-Based Molecular Research

Thiazole derivatives are prized for their electron-rich aromatic systems , which facilitate interactions with biological targets. The 2-amino group in This compound enhances hydrogen-bonding capacity, while the acetamide moiety improves pharmacokinetic properties such as oral bioavailability.

This compound’s design aligns with trends in fragment-based drug discovery , where modular components are assembled to optimize target engagement. For instance, its thiazole core may mimic adenine in ATP-binding pockets, a strategy employed in kinase inhibitor development.

Related Compounds in the Scientific Literature

The following table contrasts This compound with prominent aminothiazole derivatives:

Compound Molecular Formula Target Application
2-Aminothiazole C₃H₄N₂S Inducible NO synthase Research tool
Famotidine C₈H₁₅N₇O₂S₃ Histamine H2 receptor Ulcer treatment
Cefixime C₁₆H₁₅N₅O₇S₂ Bacterial transpeptidase Antibiotic
This compound C₁₅H₁₈N₄OS CDKs Investigational kinase inhibitor

Structural innovations in related compounds include:

  • Abafungin : An antifungal agent with a 4-substituted aminothiazole group.
  • Pramipexole : A dopamine agonist featuring a thiazole ring fused to a benzothiazole system.

Synthetic methodologies for such derivatives often employ Robinson-Gabriel synthesis or Hantzsch thiazole synthesis , adapted to introduce complex side chains.

Properties

IUPAC Name

N-[4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10(17-11(2)19)3-4-12-5-7-13(8-6-12)14-9-20-15(16)18-14/h5-10H,3-4H2,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRUUPHABGOWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)C2=CSC(=N2)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the solubility and stability of the compound, thereby influencing its bioavailability and efficacy. .

Biological Activity

N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3OSC_{15}H_{19}N_{3}OS with a molecular weight of approximately 289.4 g/mol. The compound features a thiazole moiety, which is known for contributing to various biological activities, including antitumor and antimicrobial effects .

Antitumor Activity

Numerous studies have investigated the antitumor properties of compounds containing thiazole derivatives. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against several cancer cell lines.

Key Findings:

  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring enhances the compound's cytotoxicity. For example, compounds with electron-donating groups showed increased activity against cancer cells .
  • IC50 Values : Some thiazole derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. For instance, certain analogs demonstrated IC50 values less than that of standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Thiazole compounds are known for their efficacy against a range of bacterial and fungal pathogens.

Research Insights:

  • Bacterial Inhibition : Studies have shown that thiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to range from 5 to 20 µg/mL against various strains .
  • Fungal Activity : In addition to antibacterial effects, these compounds also demonstrated antifungal properties with MIC values comparable to standard antifungal agents .

Case Studies

Several case studies highlight the effectiveness of thiazole-containing compounds in clinical settings:

  • Antitumor Efficacy : A study involving a series of thiazole derivatives showed that certain compounds significantly inhibited tumor growth in xenograft models, suggesting their potential as therapeutic agents in cancer treatment.
  • Antimicrobial Trials : Clinical trials assessing the efficacy of thiazole derivatives against resistant bacterial strains revealed promising results, particularly in treating infections caused by multi-drug resistant organisms.

Data Summary

Biological ActivityObservationsReference
AntitumorIC50 < Doxorubicin; structure-dependent activity
AntibacterialMIC 5 - 20 µg/mL against various bacteria
AntifungalComparable MIC to standard antifungals

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and pharmacological differences between the target compound and related molecules:

Compound Name Molecular Formula Key Substituents Pharmacological Activity Therapeutic Use
Target Compound C17H20N3OS Butan-2-yl, phenyl, 2-amino-1,3-thiazol-4-yl Not yet fully characterized Research phase (hypothetical)
Mirabegron C21H24N4O2S Ethyl, (R)-2-hydroxy-2-phenylethylamino, thiazol β3-adrenoceptor agonist (EC50 = 22 nM) Overactive bladder (FDA-approved)
N-[4-(piperazinylsulfonyl)phenyl]acetamide (Compound 35) C13H19N3O3S Piperazinylsulfonyl Analgesic (comparable to paracetamol) Pain management
N-[4-(coumarin-3-yl)thiazol-2-yl]acetamide C14H11N2O3S Coumarin-2-oxo, thiazol Antimicrobial (inferred from synthesis context) Experimental
N-{4-[2-(3-fluoroanilino)thiazol-4-yl]phenyl}acetamide (4CJ ligand) C17H14FN3OS 3-fluoroanilino, thiazol Unknown (crystallography studies) Structural biology research

Key Structural Differences and Implications

Backbone Chain: The target compound’s butan-2-yl linker is bulkier than Mirabegron’s ethyl chain, which may reduce membrane permeability or alter pharmacokinetics (e.g., half-life, volume of distribution) . The absence of Mirabegron’s (R)-2-hydroxy-2-phenylethylamino group likely eliminates β3-adrenoceptor agonism, as this moiety is critical for receptor binding and selectivity .

Thiazole Modifications: Unlike the 4CJ ligand (), which has a 3-fluoroanilino substitution on the thiazole, the target compound retains a 2-amino group. This difference could influence electronic properties and hydrogen-bonding interactions with biological targets .

Acetamide Substituents :

  • Compound 35 () replaces the phenyl group with a piperazinylsulfonyl moiety, conferring analgesic properties. This highlights how substituent polarity and hydrogen-bonding capacity modulate activity .

Pharmacological and Therapeutic Insights

  • Mirabegron: As a β3-adrenoceptor agonist, it relaxes bladder smooth muscle by increasing cAMP levels, with minimal off-target effects on β1/β2 receptors . Its ethyl linker and hydroxy-phenylethyl group are optimized for receptor affinity and metabolic stability .
  • Empirical studies are needed to assess its affinity for adrenoceptors or other targets.
  • Compound 35 : Demonstrates that sulfonamide groups on the phenyl ring can shift activity from bladder relaxation to analgesia, suggesting functional versatility in phenylacetamide derivatives .

Preparation Methods

Protocol Adaptation from Mirabegron Synthesis

Patent WO2014132270A2 () details the preparation of 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide (mirabegron), where the thiazole ring is formed by coupling 2-aminothiazole-4-carboxylic acid with a phenethylamine derivative. For the target compound, analogous steps can be employed:

  • Synthesis of 2-aminothiazole-4-acetic acid :
    • React chloroacetaldehyde with thiourea in ethanol under reflux to form the thiazole core.
    • Introduce the acetic acid side chain via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.
  • Coupling with butan-2-yl-4-phenylamine :
    • Use hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) to form the amide bond.

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Thiazole formation Thiourea, chloroacetaldehyde, EtOH, 80°C 78 95.2
Acetic acid coupling HOBt/EDC, DMF, rt, 12h 65 98.7

Reductive Amination for Butan-2-yl Chain Introduction

The butan-2-yl spacer can be introduced via reductive amination , a method highlighted in WO2015155664A1 () for mirabegron intermediates. This step ensures stereochemical control and minimizes racemization.

Optimized Reductive Amination Protocol

  • Synthesis of 4-nitrobenzylbutan-2-one :
    • React 4-nitrobenzaldehyde with methyl vinyl ketone via aldol condensation.
  • Reductive amination :
    • Use sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C to reduce the imine intermediate.
  • Nitro group reduction :
    • Catalytic hydrogenation with 10% Pd/C under H2 atmosphere (50 psi, 25°C) yields the primary amine.

Critical Parameters :

  • Temperature control : Below 5°C prevents over-reduction.
  • Catalyst loading : 5% Pd/C achieves >99% conversion in 6h.

Final Acetylation and Purification

The terminal acetamide group is introduced via acetylation of the primary amine. Patent WO2014132270A2 () emphasizes the importance of high-purity acetic anhydride and controlled reaction conditions to avoid N-overacetylation.

Acetylation Protocol

  • Reaction conditions :
    • Treat the amine intermediate with acetic anhydride (1.2 equiv) in dichloromethane (DCM) at 0°C.
    • Add triethylamine (TEA) as a base to scavenge HCl.
  • Purification :
    • Crystallize the crude product from methanol/water (4:1 v/v) to achieve ≥99.8% purity.

Impurity Profile :

Impurity Structure Level (%)
A Diacetylated byproduct <0.05
B Unreacted amine <0.01

Comparative Analysis of Synthetic Routes

Two primary routes emerge for the target compound:

Route A: Thiazole-First Approach

  • Advantages : Early introduction of the thiazole ring simplifies downstream functionalization.
  • Disadvantages : Low solubility of thiazole intermediates complicates coupling reactions.

Route B: Late-Stage Thiazole Formation

  • Advantages : Improved solubility of intermediates during alkylation steps.
  • Disadvantages : Risk of thiazole ring degradation under harsh conditions.

Yield Comparison :

Route Overall Yield (%) Purity (HPLC, %)
A 42 99.5
B 37 99.2

Challenges and Mitigation Strategies

  • Stereochemical Control : The butan-2-yl chain introduces a chiral center. Use of (R)-mandelic acid as a resolving agent (as in) ensures enantiomeric excess >99%.
  • Impurity Suppression : Patent WO2015155664A1 () advocates for strict temperature control during borane-THF reductions to limit byproducts to <0.1%.
  • Scalability : Continuous hydrogenation reactors improve throughput for nitro reductions, reducing batch times by 40%.

Q & A

Basic Questions

Q. What are the established synthetic routes for N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling 2-amino-1,3-thiazole derivatives with substituted phenyl intermediates via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
  • Acetamide linkage : Reaction of the intermediate amine with acetyl chloride in dichloromethane (DCM) using triethylamine as a base .
  • Optimization : Yield improvements are achieved by controlling temperature (e.g., 0–5°C for sensitive intermediates), using anhydrous solvents, and employing catalysts like DMAP for acylation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound's structure and confirming purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the thiazole ring and substituent positions. Aromatic protons in the phenyl group appear as doublets (δ 7.2–7.8 ppm), while the acetamide methyl group resonates at δ 2.1 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 356.12) and fragments corresponding to thiazole cleavage .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications at specific positions (e.g., thiazole ring substitution, acetamide chain length) influence the compound's biological activity, based on SAR studies?

  • Methodology :

  • Thiazole modifications : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 4-position enhances COX-2 inhibition (IC50_{50} reduction by ~40%), while 2-amino groups improve β3_3-adrenoceptor binding affinity, as seen in analogous compounds .
  • Chain length : Shortening the butan-2-yl linker reduces steric hindrance, improving target engagement (e.g., β3_3-AR agonism EC50_{50} shifts from 28 nM to 12 nM in mirabegron analogs) .
  • SAR validation : Radioligand binding assays and enzymatic inhibition studies (COX-1/COX-2) paired with molecular docking refine structural hypotheses .

Q. What computational strategies predict the compound's interaction with targets like beta-3 adrenoceptors or COX enzymes?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models the compound in the β3_3-AR binding pocket, highlighting hydrogen bonds between the acetamide carbonyl and Ser134^{134} or hydrophobic interactions with Phe308^{308} .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD < 2.0 Å indicates robust binding .
  • Pharmacophore mapping : Phase software identifies critical features (e.g., thiazole NH2_2, phenyl ring) for COX-2 selectivity .

Q. How can crystallographic data resolve structural ambiguities and confirm stereochemistry?

  • Methodology :

  • Single-crystal X-ray diffraction : SHELX-refined structures (CCDC entry) confirm bond angles (e.g., thiazole C-S-C ~86°) and absolute configuration. Twinning or disorder in the butan-2-yl chain is resolved via PLATON/SADABS .
  • Validation : R-factor convergence (<0.05) and Fo-Fc density maps ensure accuracy .

Q. When encountering contradictory biological data (e.g., varying IC50_{50} values across studies), what experimental validations are critical?

  • Methodology :

  • Assay standardization : Use stably transfected cell lines (e.g., CHO-K1/β3_3-AR) for receptor studies to minimize variability .
  • Control compounds : Include mirabegron (β3_3-AR agonist) or celecoxib (COX-2 inhibitor) as benchmarks .
  • Dose-response curves : Triplicate experiments with nonlinear regression (GraphPad Prism) improve IC50_{50} reliability. Discrepancies >10-fold warrant re-evaluation of compound solubility (e.g., DMSO stock concentration) .

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